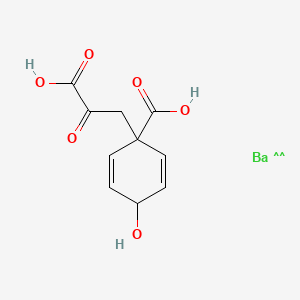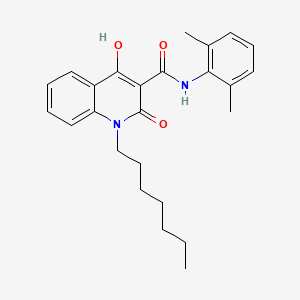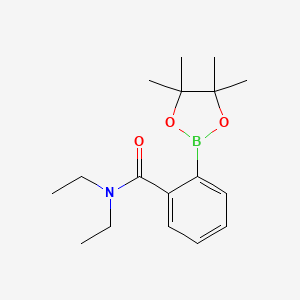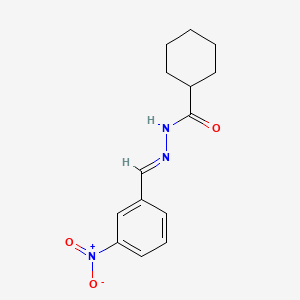
Chlorocholine Chloride-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorocholine Chloride-d4, also known as (2-Chloroethyl)trimethylammonium Chloride-d4, is a deuterium-labeled compound. It is a stable isotope-labeled analog of Chlorocholine Chloride, which is widely used in various scientific research fields. The molecular formula of this compound is C5H9D4Cl2N, and it has a molecular weight of 162.09 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorocholine Chloride-d4 can be synthesized through a multi-step process involving the deuteration of Chlorocholine Chloride. The synthesis typically involves the reaction of deuterated ethylene oxide with trimethylamine, followed by chlorination to introduce the chlorine atom. The reaction conditions include controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the deuterated reagents and ensure high purity of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorocholine Chloride-d4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of deuterated amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of deuterated derivatives with different functional groups.
Oxidation Reactions: Formation of deuterated oxides.
Reduction Reactions: Formation of deuterated amines.
Applications De Recherche Scientifique
Chlorocholine Chloride-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.
Mécanisme D'action
The mechanism of action of Chlorocholine Chloride-d4 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes. The presence of deuterium can lead to isotope effects, which can alter the behavior of the compound compared to its non-deuterated analog. These effects are utilized in various studies to gain insights into reaction mechanisms and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorocholine Chloride: The non-deuterated analog of Chlorocholine Chloride-d4, widely used in similar applications.
Chlormequat Chloride: Another quaternary ammonium compound with similar chemical properties and applications.
Choline Chloride: A related compound with a similar structure but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracing and analysis in various studies, making it a valuable tool in chemistry, biology, medicine, and industry. The isotope effects associated with deuterium can also provide unique insights into reaction mechanisms and metabolic pathways .
Propriétés
Formule moléculaire |
C5H13Cl2N |
|---|---|
Poids moléculaire |
162.09 g/mol |
Nom IUPAC |
(2-chloro-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; |
Clé InChI |
UHZZMRAGKVHANO-HGFPCDIYSA-M |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])Cl)[N+](C)(C)C.[Cl-] |
SMILES canonique |
C[N+](C)(C)CCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)


![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)


![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)
![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
